Abaperidone (CAS 183849-43-6) is a highly selective benzisoxazolyl piperidine derivative utilized as a premium reference standard in neuropharmacological and chemoinformatics applications. Procured primarily for its well-characterized atypical antipsychotic profile, it functions as a potent dual antagonist with high affinity for 5-HT2A (IC50 = 6.2 nM) and dopamine D2 (IC50 = 17 nM) receptors . For laboratory buyers and assay developers, Abaperidone provides a precise, quantifiable baseline for evaluating serotonin-dopamine antagonism, making it a critical control compound in high-throughput receptor binding screens and preclinical behavioral models [1].
Substituting Abaperidone with structurally related atypical antipsychotics like risperidone or classical agents like haloperidol compromises assay specificity, particularly in gene expression and motor-liability models. While risperidone shares a similar dual-antagonist mechanism, it fails to modulate heat shock protein-70 (hsp70) mRNA expression in the prefrontal cortex—a critical biomarker for modeling schizophrenia's negative symptoms[1]. Furthermore, classical substitutes like haloperidol lack 5-HT2A affinity, resulting in severe catalepsy and prolactin elevation that confound downstream behavioral readouts . Procurement of exact Abaperidone is therefore mandatory for research workflows requiring prefrontal cortical modulation without the heavy extrapyramidal symptom (EPS) interference seen in generic alternatives [1].
In comparative in vivo models evaluating cortical stress responses, Abaperidone demonstrates a unique capacity to reduce basal hsp70 mRNA expression in both the striatum and the prefrontal cortex. In direct contrast, the closely related in-class substitute risperidone only reduces hsp70 mRNA in the striatum, failing entirely to modulate prefrontal cortex levels [1]. Haloperidol, a classical baseline, showed no reduction in either region and instead potentiated PCP-induced hsp70 elevation [1].
| Evidence Dimension | Basal hsp70 mRNA expression reduction in prefrontal cortex |
| Target Compound Data | Significant reduction in prefrontal cortex |
| Comparator Or Baseline | Risperidone (No reduction in prefrontal cortex); Haloperidol (No reduction, potentiates PCP-induced elevation) |
| Quantified Difference | Abaperidone provides dual-region (striatum + prefrontal) modulation, whereas risperidone is restricted to the striatum. |
| Conditions | In vivo rat model, pharmacologically equivalent doses |
Procuring Abaperidone is essential for researchers developing gene expression models of schizophrenia's negative symptoms, where prefrontal cortical modulation is a strict assay requirement.
Abaperidone provides a highly specific serotonin-dopamine antagonism ratio, characterized by an IC50 of 6.2 nM for 5-HT2A receptors and 17 nM for dopamine D2 receptors . This precise >2:1 affinity ratio for 5-HT2A over D2 establishes it as a definitive atypical antipsychotic reference standard, distinguishing it from classical antipsychotics like haloperidol which are heavily skewed toward D2 antagonism and lack meaningful 5-HT2A engagement [1].
| Evidence Dimension | 5-HT2A vs D2 Receptor IC50 |
| Target Compound Data | 5-HT2A IC50 = 6.2 nM; D2 IC50 = 17 nM |
| Comparator Or Baseline | Classical antipsychotics (e.g., Haloperidol: D2-dominant, negligible 5-HT2A affinity) |
| Quantified Difference | Abaperidone ensures a >2:1 functional selectivity for 5-HT2A over D2 receptors. |
| Conditions | In vitro radioligand binding inhibition assays |
This precise binding profile makes Abaperidone an indispensable calibration standard for high-throughput screening of novel atypical antipsychotic candidates.
When evaluated for extrapyramidal side effect (EPS) liabilities, Abaperidone induces significantly weaker catalepsy compared to reference standards. In comparative rat models administered at 5 mg/kg over 1 to 3 days, Abaperidone produced substantially smaller increases in serum prolactin levels than both haloperidol and risperidone . This reduced motor and endocrine interference is critical for maintaining the integrity of complex behavioral readouts [1].
| Evidence Dimension | Serum prolactin elevation and catalepsy induction |
| Target Compound Data | Minimal prolactin increase and weaker catalepsy |
| Comparator Or Baseline | Risperidone and Haloperidol (Significant prolactin elevation and strong catalepsy at 5 mg/kg) |
| Quantified Difference | Abaperidone significantly lowers baseline motor and endocrine interference compared to standard generic alternatives. |
| Conditions | In vivo rat model, 5 mg/kg oral administration for 1-3 days |
Buyers conducting sensitive cognitive or behavioral assays must select Abaperidone to prevent EPS and prolactin spikes from confounding experimental endpoints.
Due to its strictly quantified 5-HT2A (6.2 nM) and D2 (17 nM) binding affinities, Abaperidone is the optimal positive control for in vitro radioligand assays. Assay developers procure this compound to calibrate screening platforms designed to identify novel dual-acting serotonin-dopamine antagonists, ensuring accurate differentiation from typical D2-dominant agents .
Because Abaperidone successfully reduces basal hsp70 mRNA in the prefrontal cortex—a mechanism where risperidone fails—it is uniquely suited for neuromolecular research focusing on the etiology of negative schizophrenia symptoms. Laboratories require this exact compound to establish reliable baselines in phencyclidine (PCP)-induced stress models [1].
In complex in vivo behavioral paradigms (such as climbing mice assays or cognitive testing), drug-induced catalepsy can mask true efficacy. Abaperidone's significantly lower propensity to induce catalepsy and elevate prolactin compared to risperidone and haloperidol makes it the preferred atypical reference material when motor preservation is critical to the study design .